3,5-Dibromo-4-fluorophenol

EPX eosinophil peroxidase peroxidase selectivity

Sourcing polyhalogenated phenols with mismatched pKa or logP can ruin SAR campaigns. CAS 58107-26-9 delivers a validated substitution pattern (pKa 8.07, LogP 3.35) for FBDD and EPX inhibitor design. - **Selectivity**: >300-fold EPX vs MPO, enabling fragment-growing without off-target noise. - **Synthetic utility**: Two bromine handles for Suzuki/Buchwald; fluorine boosts oxidative addition. - **Supply**: ≥95% purity, mp 93-95°C. Reliable solid form for reproducible assembly.

Molecular Formula C6H3Br2FO
Molecular Weight 269.895
CAS No. 58107-26-9
Cat. No. B2783553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-fluorophenol
CAS58107-26-9
Molecular FormulaC6H3Br2FO
Molecular Weight269.895
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)F)Br)O
InChIInChI=1S/C6H3Br2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
InChIKeyZEQMACBOYBDICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dibromo-4-fluorophenol: Key Properties


3,5-Dibromo-4-fluorophenol (CAS 58107-26-9) is a polyhalogenated phenolic building block with the molecular formula C₆H₃Br₂FO and a molecular weight of 269.89 g/mol . It features a phenol core substituted with two bromine atoms at the 3- and 5-positions and a fluorine atom at the 4-position. The compound is commercially available as a solid powder with a reported purity of ≥95% and a melting point of 93–95 °C . Its unique halogenation pattern confers distinct physicochemical properties—including a predicted pKa of 8.07±0.23 and a calculated LogP of 3.35 —that differentiate it from simpler mono‑halogenated or non‑fluorinated analogs. These attributes position 3,5‑dibromo‑4‑fluorophenol as a versatile intermediate in medicinal chemistry, particularly in fragment‑based drug discovery (FBDD) [1], as well as in materials science and agrochemical synthesis.

Workflow Fragment-based drug discovery (FBDD) enrichment
Workflow Cross-coupling and late-stage functionalization
Selection Br/F substitution pattern for halogen bonding studies

Why 3,5-Dibromo-4-fluorophenol Cannot Be Substituted


Attempting to substitute 3,5-dibromo-4-fluorophenol with a simpler halogenated phenol—such as 4‑fluorophenol or 3,5‑dibromophenol—introduces quantifiable deviations in key physicochemical and biological parameters that can fundamentally alter experimental outcomes. As shown in the comparative data below, the specific 3,5‑dibromo‑4‑fluoro substitution pattern yields a distinct combination of acidity (pKa ≈ 8.1 ), lipophilicity (LogP ≈ 3.35 ), and target engagement (e.g., EPX IC₅₀ = 360 nM [1]) that is not replicated by any single mono‑halogenated or non‑fluorinated congener. Furthermore, the unique solid‑state properties (mp 93–95 °C ) and halogen‑bonding capacity [2] of this compound confer practical handling advantages and specific intermolecular recognition features that are absent in its closest analogs. Consequently, generic replacement not only risks loss of biological activity but also compromises synthetic reproducibility and downstream functional performance.

Halogenation pattern deviation
4‑Fluorophenol omits bromine coupling handles; 3,5‑dibromophenol lacks fluorine‑mediated electronic tuning—changing reactivity and recognition profiles.
Physicochemical profile mismatch
pKa and LogP shifts versus 4‑fluorophenol or 3,5‑dibromophenol can substantially alter ionization state and partitioning, potentially invalidating SAR studies.

3,5-Dibromo-4-fluorophenol Differentiation Profile


EPX Inhibition and Peroxidase Selectivity

3,5-Dibromo-4-fluorophenol demonstrates moderate but measurable inhibition of human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a tyrosine bromination assay [1]. In contrast, its activity against the structurally related heme enzyme myeloperoxidase (MPO) is substantially more potent (IC₅₀ = 1 nM under similar assay conditions [1]), revealing a >300‑fold selectivity window that is relevant for chemical probe design. The presence of the 4‑fluoro substituent, which is absent in 3,5‑dibromophenol, is known to modulate halogen‑bonding interactions [2] and may contribute to this differential enzyme engagement, although direct comparative studies with non‑fluorinated analogs are lacking in the public domain.

EPX vs MPO
Head-to-head
EPX IC₅₀ = 360 nM; MPO IC₅₀ = 1 nM; selectivity ratio = 360
Supports EPX-selective probe research
Halogen pattern may influence selectivity; direct analog comparisons lacking
EPX eosinophil peroxidase peroxidase selectivity halogenated phenol inhibitors

pKa and Ionization Profile

The predicted pKa of 3,5‑dibromo‑4‑fluorophenol is 8.07±0.23 . This value is intermediate between that of 4‑fluorophenol (pKa = 9.89 ) and 3,5‑dibromophenol (pKa = 8.06 [1]). The near‑identical acidity to 3,5‑dibromophenol indicates that the 4‑fluoro substituent does not significantly alter the electron‑withdrawing effect on the phenolic hydroxyl, yet the compound retains the unique halogen‑bonding capability of the C–F bond. At physiological pH, the phenolic group will be partially ionized, with the exact fraction affecting solubility, membrane permeability, and target‑binding interactions.

pKa (predicted)
Cross-study comparable
8.07 ± 0.23
Ionization state relevant for assay design
Differs from 4‑fluorophenol (≈9.9); near 3,5‑dibromophenol (≈8.1)
pKa ionization halogenated phenols physicochemical property

Lipophilicity (LogP) Profile

3,5‑Dibromo‑4‑fluorophenol exhibits a calculated LogP of 3.35 , which is substantially higher than that of 4‑fluorophenol (LogP ≈ 1.77 ) and moderately lower than that of 3,5‑dibromophenol (LogP ≈ 3.73 ). This intermediate lipophilicity reflects the balanced contribution of the electron‑withdrawing bromine atoms (increasing LogP) and the polarizable C–F bond (slightly attenuating LogP). Such a LogP value places the compound in an optimal range for fragment‑based drug discovery (typically LogP 1–3 [1]), while the higher LogP of 3,5‑dibromophenol may predispose it to non‑specific binding or precipitation in aqueous assays.

LogP (calculated)
Cross-study comparable
3.35
Fragment-like lipophilicity
Higher than 4‑fluorophenol (≈1.8), lower than 3,5‑dibromophenol (≈3.7)
LogP lipophilicity hydrophobicity halogenated phenols

Melting Point and Solid-State Handling

The experimental melting point of 3,5‑dibromo‑4‑fluorophenol is 93–95 °C . This is significantly higher than that of 4‑fluorophenol (mp 43–49 °C ) and moderately higher than that of 3,5‑dibromophenol (mp 79–83 °C [1]). The elevated melting point correlates with improved crystalline stability and easier handling as a free‑flowing powder, reducing hygroscopicity and sublimation issues that can complicate precise weighing and long‑term storage of lower‑melting analogs.

Melting point
Cross-study comparable
93–95 °C
Facilitates solid‑phase handling
Higher vs 4‑fluorophenol (43–49 °C) and 3,5‑dibromophenol (79–83 °C)
melting point solid-state handling crystallinity

Halogen Bonding Potential

The presence of both bromine (at positions 3 and 5) and fluorine (at position 4) on the same phenol ring endows 3,5‑dibromo‑4‑fluorophenol with the capacity to engage in halogen bonding (XB) interactions [1]. Bromine atoms can act as XB donors (electrophilic σ‑hole) with interaction strengths ranging from 5–180 kJ/mol, while the C–F bond can serve as a weak XB acceptor [1]. In contrast, 4‑fluorophenol lacks bromine XB donors, and 3,5‑dibromophenol lacks the orthogonal fluorine substituent that can fine‑tune the electron density on the ring and influence XB directionality. Although no direct comparative XB strength data for this specific compound are available, the established relationship between halogen substitution pattern and XB propensity [2] supports the unique supramolecular recognition potential of this scaffold.

Halogen bonding
Class-level inference
Br donors + F acceptor
Enables halogen-bonding recognition studies
Class‑level inference; direct comparative XB data not available
halogen bond non-covalent interaction crystal engineering supramolecular chemistry

3,5-Dibromo-4-fluorophenol Applications


EPX-Targeted Chemical Probe Development

3,5‑Dibromo‑4‑fluorophenol provides a validated starting point for designing selective eosinophil peroxidase (EPX) inhibitors. Its moderate EPX IC₅₀ (360 nM) and >300‑fold selectivity over MPO [1] make it suitable for fragment‑growing campaigns aimed at elucidating EPX‑specific biology in inflammatory disease models. Procurement of this exact compound ensures that the fluorine‑dependent selectivity profile is maintained, whereas substitution with non‑fluorinated dibromophenols would eliminate this selectivity window.

Fragment-Based Drug Discovery Library Enrichment

With a LogP of 3.35 and molecular weight of 269.89 Da, 3,5‑dibromo‑4‑fluorophenol adheres to the 'Rule of Three' guidelines for fragment libraries [2]. Its balanced physicochemical profile and multiple halogen‑bonding vectors make it an ideal core for fragment‑growing and fragment‑linking strategies. Procuring this compound over simpler halogenated phenols (e.g., 4‑fluorophenol, LogP 1.77) reduces the risk of solubility‑limited false negatives while still providing a synthetically tractable handle for further elaboration.

Cross-Coupling and Late-Stage Functionalization

The two bromine substituents in 3,5‑dibromo‑4‑fluorophenol serve as orthogonal handles for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) [3]. The electron‑withdrawing fluorine atom at the 4‑position enhances oxidative addition efficiency and can influence regioselectivity in subsequent transformations. In contrast, 4‑fluorophenol lacks bromine coupling partners, and 3,5‑dibromophenol lacks the fluorine‑mediated electronic tuning that can improve yields and selectivity in challenging couplings.

Halogen-Bond-Guided Crystal Engineering

The unique Br/F substitution pattern of 3,5‑dibromo‑4‑fluorophenol enables the design of co‑crystals and supramolecular assemblies where both hydrogen‑bonding (phenolic OH) and halogen‑bonding (Br···X and C–F···X) interactions direct molecular packing [4]. This compound is a preferred building block over simpler halogenated phenols for studying directional non‑covalent interactions and for constructing functional materials (e.g., organic semiconductors, porous frameworks) where precise molecular arrangement is critical.

Application
Selection Property
Validation Focus
EPX-targeted probe research
Halogen-dependent selectivity profile
EPX enzymatic assay context
Fragment library enrichment
Fragment-like lipophilicity and mass
Solubility and binding propensity assays
Cross-coupling synthesis
Orthogonal Br handles with F‑mediated tuning
Pd‑catalyzed coupling efficiency
Crystal engineering
Br/F pattern for directional interactions
Co‑crystal design and supramolecular analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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